1-Chloro-3-methoxyisoquinoline
Overview
Description
Preparation Methods
The synthesis of 1-Chloro-3-methoxyisoquinoline typically involves several steps. One common method includes the chlorination of 3-methoxyisoquinoline using thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Chloro-3-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions: Reagents such as sodium hydride, lithium aluminum hydride, and various acids and bases are commonly used in these reactions.
Major Products: Depending on the reaction conditions, products can include various substituted isoquinolines and other complex organic molecules.
Scientific Research Applications
1-Chloro-3-methoxyisoquinoline has several applications in scientific research:
Chemosensor Development: Derivatives of isoquinolines, including this compound, are used in the development of chemosensors for detecting metal ions like cadmium.
Synthetic Organic Chemistry: It is utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: Specific derivatives have shown potential in drug development and large-scale pilot studies.
Mechanism of Action
The mechanism of action for 1-Chloro-3-methoxyisoquinoline varies depending on its application. In chemosensor development, it interacts with metal ions to form detectable complexes. In pharmaceutical research, its derivatives may target specific enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
1-Chloro-3-methoxyisoquinoline can be compared with similar compounds such as 3-Chloro-1-methoxyisoquinoline . While both compounds share a similar structure, their reactivity and applications may differ due to the position of the chlorine and methoxy groups . This uniqueness makes this compound valuable for specific synthetic and research purposes.
Similar Compounds
Properties
IUPAC Name |
1-chloro-3-methoxyisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-6-7-4-2-3-5-8(7)10(11)12-9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBOAYURNSIRSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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